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Compound of Interest

Compound Name: Dgk-IN-1

Cat. No.: B10830044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dgk-IN-1, a potent inhibitor of

diacylglycerol kinases (DGKs), with a focus on its chemical properties, mechanism of action,

and its role as a T-cell activator. This document is intended to serve as a comprehensive

resource for researchers in immunology, oncology, and drug discovery.

Chemical Properties and Identification
Dgk-IN-1 is a small molecule inhibitor targeting diacylglycerol kinases, particularly isoforms α

(alpha) and ζ (zeta). Its unique chemical structure allows for its potent and specific activity.

Table 1: Chemical and Physical Properties of Dgk-IN-1

Property Value Reference

CAS Number 2407892-34-4 [1][2]

Molecular Formula C29H27Cl2N5O [1][2]

Molecular Weight 532.46 g/mol [1][2]

Appearance Off-white to light yellow solid [1]

Solubility Soluble in DMSO (5 mg/mL) [1]

Storage

Powder: -20°C for 3 years. In

solvent: -80°C for 6 months,

-20°C for 1 month.

[1]
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Mechanism of Action and Signaling Pathway
Dgk-IN-1 functions as a T-cell activator by inhibiting the activity of diacylglycerol kinases α and

ζ[1]. DGKs are critical negative regulators of T-cell signaling. Upon T-cell receptor (TCR)

engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates crucial downstream signaling pathways, including the Ras-ERK and PKC-NF-κB

pathways, which are essential for T-cell activation, proliferation, and effector functions. DGKα

and DGKζ attenuate this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby

terminating DAG-mediated signals.

By inhibiting DGKα and DGKζ, Dgk-IN-1 sustains elevated levels of intracellular DAG. This

prolonged DAG signaling enhances the activation of downstream pathways, leading to a more

robust and sustained T-cell response.
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Figure 1: Dgk-IN-1 mechanism of action in T-cell signaling.
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Quantitative Efficacy and Selectivity
Dgk-IN-1 has been shown to be a potent inhibitor of both DGKα and DGKζ. Its activity has

been quantified through various in vitro and cell-based assays.

Table 2: In Vitro and Cellular Activity of Dgk-IN-1

Assay Target/Cell Type IC50 / EC50 Reference

In vitro Kinase Assay DGKα 0.65 µM [1]

In vitro Kinase Assay DGKζ 0.25 µM [1]

IFNγ Expression Human CD8+ T cells 4.3 nM [1]

IFNγ Expression Human whole blood 0.39 µM [1]

IFNγ Expression
Mouse cytotoxic T

cells (CTL)
41 nM [1]

The selectivity profile of Dgk-IN-1 against other DGK isoforms and a broader range of kinases

has not been extensively reported in the public domain.

Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of

Dgk-IN-1. Specific conditions for the data presented in Table 2 can be found in the referenced

patent application WO2020006018A1[1].

In Vitro Diacylglycerol Kinase (DGK) Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a

compound against DGK isoforms.
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Figure 2: General workflow for an in vitro DGK kinase assay.
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Methodology:

Enzyme and Substrate Preparation: Recombinant human DGKα or DGKζ is used. The

substrate, diacylglycerol (DAG), is typically prepared in lipid vesicles.

Compound Preparation: Dgk-IN-1 is serially diluted in an appropriate solvent (e.g., DMSO)

to a range of concentrations.

Reaction: The DGK enzyme is pre-incubated with Dgk-IN-1 or a vehicle control (DMSO) in a

reaction buffer. The kinase reaction is initiated by the addition of the DAG substrate and [γ-

³²P]ATP.

Incubation: The reaction mixture is incubated at 37°C for a specified period.

Termination: The reaction is stopped, typically by the addition of an acidic solution.

Lipid Extraction and Separation: The lipids are extracted and the product, radiolabeled

phosphatidic acid (PA), is separated from the substrate and other lipids using thin-layer

chromatography (TLC).

Quantification and Analysis: The amount of radiolabeled PA is quantified using scintillation

counting or autoradiography. The percentage of inhibition at each compound concentration is

calculated relative to the vehicle control, and the IC50 value is determined by fitting the data

to a dose-response curve.

Cell-Based T-Cell Activation Assay (IFNγ Production)
This protocol describes a general method to assess the effect of Dgk-IN-1 on T-cell activation

by measuring the production of interferon-gamma (IFNγ).

Methodology:

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T

cells are purified. Alternatively, a T-cell line such as Jurkat cells can be used.

Cell Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate

the T-cell receptor signaling pathway.
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Compound Treatment: The stimulated T cells are treated with various concentrations of Dgk-
IN-1 or a vehicle control.

Incubation: The cells are incubated for a period sufficient to allow for cytokine production

(e.g., 24-72 hours).

Supernatant Collection: The cell culture supernatant is collected.

IFNγ Quantification: The concentration of IFNγ in the supernatant is measured using an

enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's

instructions.

Data Analysis: The EC50 value, the concentration of Dgk-IN-1 that induces a half-maximal

increase in IFNγ production, is calculated from the dose-response curve.

Conclusion
Dgk-IN-1 is a valuable research tool for studying the role of DGKα and DGKζ in T-cell biology

and for exploring the therapeutic potential of DGK inhibition in immuno-oncology and other

immune-related diseases. Its well-defined chemical properties and potent biological activity

make it a suitable compound for in vitro and cell-based studies. Further investigation into its

broader selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic

potential.
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[https://www.benchchem.com/product/b10830044#dgk-in-1-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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